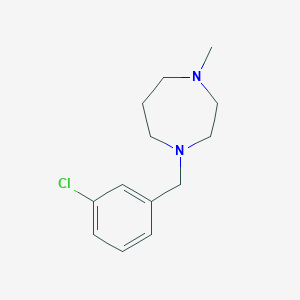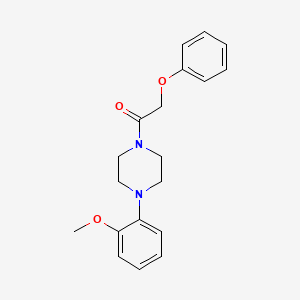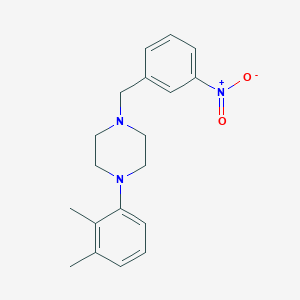
1-(3-chlorobenzyl)-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-4-methyl-1,4-diazepane, also known as Ro5-4864, is a synthetic compound that belongs to the benzodiazepine family. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications. The compound is a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzyl)-4-methyl-1,4-diazepane has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound acts as a selective ligand for the peripheral benzodiazepine receptor (PBR), which is expressed in high levels in the brain and has been implicated in several pathological conditions. The PBR is involved in the regulation of mitochondrial function, oxidative stress, and inflammation, and its activation has been shown to have neuroprotective and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzyl)-4-methyl-1,4-diazepane involves the modulation of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA. The compound binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the affinity of GABA for the receptor. This results in an increase in the frequency and duration of the chloride ion channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorobenzyl)-4-methyl-1,4-diazepane are primarily mediated through its interaction with the GABA-A receptor. The compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, and its efficacy has been compared to that of other benzodiazepines such as diazepam and lorazepam. The compound has also been shown to have neuroprotective effects in vitro, through its ability to reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-chlorobenzyl)-4-methyl-1,4-diazepane in lab experiments include its high selectivity for the PBR and its ability to modulate the GABA-A receptor with a high degree of potency. The compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development. However, the limitations of using the compound in lab experiments include its limited solubility in aqueous solutions and its potential to interact with other receptors and enzymes, leading to off-target effects.
Zukünftige Richtungen
The future directions for research on 1-(3-chlorobenzyl)-4-methyl-1,4-diazepane include its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to have efficacy in animal models of anxiety, depression, and epilepsy, and its clinical potential is currently being evaluated in several ongoing clinical trials. The compound also has potential applications in neuroimaging, as a radioligand for the PBR, and in drug discovery, as a lead compound for the development of new benzodiazepine derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(3-chlorobenzyl)-4-methyl-1,4-diazepane involves the reaction of 3-chlorobenzylamine with 4-methyl-1,4-diazepane-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation and yields the desired compound with a high degree of purity. The synthesis method has been optimized over the years, and several modifications have been proposed to improve the yield and efficiency of the reaction.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(14)10-12/h2,4-5,10H,3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAAEIFJCBWQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-4-methyl-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5679623.png)
![3-methoxy-1-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5679630.png)
![4-[(2-chlorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5679638.png)
![(4S)-1-[(benzyloxy)acetyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5679646.png)

![2-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5679655.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5679659.png)
![2-(dimethylamino)-4-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-5-pyrimidinecarboxamide](/img/structure/B5679662.png)
![{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5679685.png)
![(3aS*,10aS*)-2-{4-[(methylamino)carbonyl]pyridin-2-yl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5679693.png)

![4-[(2-methylphenoxy)acetyl]morpholine](/img/structure/B5679710.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5679717.png)
![ethyl 5-ethyl-2-[(3-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5679721.png)